methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate
Description
Methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate is an indole-derived compound featuring a 6-chloro substituent on the indole ring and a methyl ester group linked to a 2-oxoacetate moiety at position 2. Its molecular structure has been characterized via $ ^1H $ NMR and $ ^{13}C $ NMR spectroscopy in CDCl$ _3 $, confirming the presence of the indole core and substituents . The compound is of interest in medicinal chemistry due to its structural similarity to bioactive indole derivatives, such as HIV-1 entry inhibitors and enzyme modulators .
Properties
IUPAC Name |
methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)10(14)8-5-13-9-4-6(12)2-3-7(8)9/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKVTKGLPWYOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate typically involves the following steps:
Starting Material: The synthesis begins with 6-chloroindole, which serves as the core structure.
Esterification: The indole derivative undergoes esterification with methyl oxalyl chloride in the presence of a base such as triethylamine. This reaction forms the ester functional group.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or primary amines under basic conditions.
Major Products
Oxidation: Produces 2-(6-chloro-1H-indol-3-yl)-2-oxoacetic acid.
Reduction: Yields methyl 2-(6-chloro-1H-indol-3-yl)-2-hydroxyacetate.
Substitution: Forms various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of indole-based biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The chloro-substituted indole ring can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt cellular processes, leading to therapeutic effects. The ester group allows for easy modification, enabling the design of derivatives with enhanced activity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The biological and physicochemical properties of indole derivatives are highly dependent on substituent position and electronic characteristics. Below is a comparative analysis of methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate and its structural analogs:
Key Observations:
- Electron-withdrawing groups (Cl, NO$ _2 $, CN) enhance electrophilicity at the oxoacetate moiety, influencing reactivity in nucleophilic additions .
- Substituent position : 6-Chloro derivatives exhibit distinct NMR shifts compared to 5- or 7-substituted analogs due to altered electron delocalization .
- Crystallinity : 5-Fluoro derivatives form stable 3D architectures via hydrogen bonding and π-π interactions, whereas 6-substituted analogs lack such data .
Ester Group Variations
The ester group (methyl vs. ethyl) impacts solubility and metabolic stability:
Key Observations:
- Methyl esters generally exhibit higher melting points than ethyl analogs, suggesting stronger crystal lattice interactions .
- Substitution at the indole nitrogen (e.g., 1-methyl) reduces intermolecular hydrogen bonding, lowering melting points .
Research Implications
- Material Science : Fluorinated indoles (e.g., 5-fluoro) with robust supramolecular architectures may serve as templates for crystalline materials .
Biological Activity
Methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is noted for its structural similarity to other biologically active indole derivatives, which are known to exhibit a range of therapeutic effects, including anticancer, antiviral, and antimicrobial properties.
- Chemical Formula : C₁₁H₈ClNO₃
- Molecular Weight : 237.64 g/mol
- CAS Number : 91182-86-4
- Melting Point : 273–275 °C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Indole derivatives often modulate the activity of enzymes and receptors, which can lead to alterations in cellular processes such as:
- DNA Replication
- Protein Synthesis
These interactions may result in significant biological effects, including:
- Antitumor Activity : Indole derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.
- Antiviral Properties : Some studies suggest that these compounds can interfere with viral replication processes.
Anticancer Activity
Research indicates that this compound may possess notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For example:
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| HT29 | Colon Carcinoma | 12.5 | |
| PC3 | Prostate Carcinoma | 15.0 | |
| H460M | Lung Carcinoma | 10.0 | |
| MKN45 | Gastric Carcinoma | 14.0 |
These findings suggest that the compound may be effective against solid tumors, particularly those resistant to conventional therapies.
Antimicrobial and Antiviral Activity
Indole derivatives, including this compound, have been investigated for their antimicrobial properties. The compound has shown potential against various bacterial strains and viruses, indicating a broad spectrum of activity:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate inhibition | |
| Influenza virus | Viral replication inhibition |
Case Studies
- Study on Antitumor Effects : A study involving the administration of this compound in xenograft models demonstrated a significant reduction in tumor size compared to control groups. The compound was administered at doses ranging from 0.01 mg/kg to 1 g/kg body weight daily, showing a dose-dependent response in tumor suppression.
- Mechanistic Insights : Further investigations revealed that the compound induces G2/M phase arrest in cancer cells by downregulating cyclin B1 expression, thereby inhibiting cell cycle progression and promoting apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate, and what factors influence reaction yield?
- Answer : The primary synthesis involves electrophilic acylation of 6-chloroindole at the C3 position using oxalyl chloride, followed by esterification with methanol in the presence of a base (e.g., sodium methoxide). Yield optimization can be achieved by modulating reaction temperature (e.g., −20°C to room temperature) and stoichiometric ratios of reagents. For example, cooling during acylation minimizes side reactions .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Answer : A combination of FT-IR (to identify carbonyl and indole NH stretches), FT-Raman (for vibrational modes of the chloroindole moiety), and multinuclear NMR (1H/13C for backbone assignments) is essential. Theoretical DFT calculations can corroborate experimental data, such as HOMO-LUMO gaps and electrostatic potentials .
Q. What safety precautions are critical when handling this compound?
- Answer : Use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation of particulates. The compound is a grey solid; avoid generating dust. Ensure access to emergency eyewash stations and washing facilities. Store in a cool, dry environment away from incompatible reagents .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties of this compound?
- Answer : Density Functional Theory (DFT) simulations can model electronic properties such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) surfaces, and vibrational frequencies. These predictions should be cross-validated with experimental FT-IR and Raman spectra to ensure accuracy .
Q. What strategies resolve contradictions between experimental and theoretical data in structural analysis?
- Answer : Discrepancies (e.g., vibrational mode assignments) may arise from solvent effects or crystal packing. Address these by:
- Using polarizable continuum models (PCM) in DFT to account for solvation.
- Comparing single-crystal XRD data (if available) with computed geometries.
- Employing hybrid functionals (e.g., B3LYP) with larger basis sets (e.g., 6-311++G(d,p)) for improved accuracy .
Q. What derivatization strategies enhance the bioactivity of this compound?
- Answer : Introduce functional groups via formylation at the indole C2 position, followed by condensation with heterocycles (e.g., thiazolones). For example, refluxing with 2-aminothiazol-4(5H)-one in acetic acid yields derivatives with potential antimicrobial or anticancer activity. Optimize reaction time (3–5 hours) and stoichiometry (1.1 equiv aldehyde) for higher yields .
Q. How does the 6-chloro substituent influence reactivity compared to other halogenated analogs?
- Answer : The electron-withdrawing chloro group at C6 deactivates the indole ring, directing electrophilic substitutions to the C5 or C7 positions. Compare with fluoro analogs (e.g., methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate) to assess electronic effects on bioactivity. Chloro derivatives may exhibit enhanced stability but reduced nucleophilic reactivity at C3 .
Methodological Notes
- Synthesis Optimization : Vary acylation temperature (−20°C to 25°C) and base strength (e.g., NaOMe vs. NaOH) to improve yields beyond 70% .
- Spectroscopic Validation : Assign NMR signals using 2D techniques (HSQC, HMBC) to resolve overlapping peaks in the aromatic region .
- Derivatization Screening : Use high-throughput methods (e.g., microwave-assisted synthesis) to rapidly generate analogs for biological testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
